REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:19]([CH3:20])=[CH:18][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([CH3:17])([CH3:16])[C:12]([O:14]C)=[O:13])=[C:5]([CH3:21])[CH:4]=1.[OH-].[K+]>CO>[CH3:1][O:2][C:3]1[C:19]([CH3:20])=[CH:18][C:6]([O:7][CH2:8][CH2:9][CH2:10][C:11]([CH3:16])([CH3:17])[C:12]([OH:14])=[O:13])=[C:5]([CH3:21])[CH:4]=1 |f:1.2|
|
Name
|
5-(4-methoxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, methyl ester
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Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(OCCCC(C(=O)OC)(C)C)C=C1C)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
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CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The methanol is removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
the aqueous solution diluted with water
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Type
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EXTRACTION
|
Details
|
After the aqueous solution is extracted with diethyl ether it
|
Type
|
CUSTOM
|
Details
|
the precipitate is isolated with diethyl ether
|
Type
|
WASH
|
Details
|
The diethyl ether solution is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a crystalline residue
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 50 mL of acetonitrile in the presence of charcoal
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(OCCCC(C(=O)O)(C)C)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |